Product packaging for Bicyclo[4.2.0]octan-7-one(Cat. No.:CAS No. 54211-18-6)

Bicyclo[4.2.0]octan-7-one

Cat. No.: B2986009
CAS No.: 54211-18-6
M. Wt: 124.183
InChI Key: SUIWRIPFUAFDJP-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octan-7-one (CAS 54211-18-6) is a bicyclic ketone of significant interest in organic chemistry due to its strained ring system and defined stereochemistry, which make it a valuable building block for synthesizing complex molecular architectures . The compound features a cyclobutane ring fused to a cyclohexane ring, and studies using methods such as dipole moments have determined that its preferential conformation is the anti-boat conformation . With a molecular formula of C8H12O and a molecular weight of 124.18 g/mol, its core structure is a key component found in numerous natural products . The inherent strain of the bicyclo[4.2.0]octane framework and the reactivity of its carbonyl group allow for a wide range of chemical transformations. Its primary research applications include serving as a versatile intermediate in photochemical [2+2] cycloaddition reactions, enabling the construction of intricate polycyclic systems . The ketone functionality is also crucial for enolate formation, facilitating key carbon-carbon bond formations, and can undergo Baeyer-Villiger oxidation to form lactones, a common feature in many biologically active molecules . Furthermore, this scaffold is instrumental in chiroptical and stereochemical studies, helping to establish relationships between structure and observed Cotton effects in circular dichroism analysis . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B2986009 Bicyclo[4.2.0]octan-7-one CAS No. 54211-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIWRIPFUAFDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015998
Record name Bicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54211-18-6
Record name Bicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characteristics and Stereochemical Nuances of Bicyclo 4.2.0 Octan 7 One

Fundamental Structural Attributes of the Bicyclo[4.2.0]octan-7-one System

The unique architecture of this compound, arising from the fusion of two carbocyclic rings of different sizes, dictates its physical and chemical properties.

The bicyclo[4.2.0]octane framework consists of a four-membered cyclobutane (B1203170) ring fused to a six-membered cyclohexane (B81311) ring. This fusion significantly restricts the conformational freedom of both rings compared to their monocyclic counterparts. The cyclohexane ring in the cis-fused isomer typically adopts a chair-like conformation, while the cyclobutane ring is puckered to alleviate torsional strain. The fusion of these rings introduces considerable strain into the molecule, which influences its reactivity.

The topology of this fused system can be described by the connectivity of its atoms and the resulting bond angles and lengths. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the conformational properties of the bicyclo[4.2.0]octane system. For instance, in diastereomeric bicyclo[4.2.0]octane-2,7-diones, the geminal coupling constant of the methylene (B1212753) protons adjacent to the carbonyl group in the six-membered ring and the chemical shift of the carbonyl carbon in the four-membered ring are key parameters for differentiating between trans- and cis-fused isomers. arkat-usa.org

The presence of a ketone group at the 7-position, within the four-membered ring, introduces a site of significant chemical reactivity. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is a cornerstone for various synthetic transformations of the this compound core.

One of the well-studied reactions is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone. A density functional theory (DFT) study on the Baeyer-Villiger reaction of this compound with hydrogen peroxide has shown that the reaction is regioselective, favoring the formation of one lactone regioisomer over the other. researchgate.net The study analyzed the thermodynamic and kinetic parameters, indicating that the preferred product is both kinetically and thermodynamically favored. researchgate.net This regioselectivity is governed by the migratory aptitude of the carbon atoms adjacent to the carbonyl group.

Isomerism and Stereochemical Considerations in this compound Derivatives

The three-dimensional nature of the this compound scaffold gives rise to various forms of isomerism, including diastereomerism and enantiomerism. The stereochemical outcome of reactions involving this bicyclic system is a critical aspect of its chemistry.

The fusion of the cyclobutane and cyclohexane rings in bicyclo[4.2.0]octane can occur in two diastereomeric forms: cis-fused and trans-fused. In the cis isomer, the bridgehead hydrogens are on the same side of the molecule, while in the trans isomer, they are on opposite sides.

Computational studies and experimental observations have consistently shown that the cis-fused isomer of the bicyclo[4.2.0]octane system is thermodynamically more stable than the trans-fused isomer. atlantis-press.com The strain energy difference is significant, with the trans-fused stereoisomer being more strained by approximately 25 kJ/mol (about 6 kcal/mol). arkat-usa.org This energy difference is substantial enough that trans-fused bicyclo[4.2.0]octan-2-ones readily epimerize to the more stable cis-fused diastereomer upon treatment with acid or base. arkat-usa.org

IsomerRelative StabilityCalculated Energy Difference (kcal/mol)
cis-Bicyclo[4.2.0]octaneMore Stable-
trans-Bicyclo[4.2.0]octaneLess Stable~6

This compound is a chiral molecule and can exist as a pair of enantiomers. The development of synthetic methods to access enantiomerically pure forms of this compound and its derivatives is of significant interest, particularly for applications in the synthesis of natural products and pharmaceuticals.

Several strategies have been developed to achieve enantioselective synthesis of the bicyclo[4.2.0]octane framework. One approach involves an enantioselective isomerization followed by a stereoselective [2+2] cycloaddition to generate bicyclo[4.2.0]octanes. nih.govnsf.gov Another powerful method is the use of chiral catalysts in cycloaddition reactions. For instance, a chiral oxazaborolidinium ion has been employed as a catalyst in the Diels-Alder reaction of a strained cyclobutenone to produce enantioenriched bicyclo[4.2.0]octadienes, which are precursors to complex natural products like (+)-kingianin A. researchgate.net These methods can achieve high levels of enantioselectivity, often yielding products with high enantiomeric excess (ee).

The introduction of substituents on the this compound core, particularly at the 6- and 8-positions, can have profound effects on the stereochemical outcome of subsequent reactions. The stereochemistry of these substituents can direct the approach of reagents and influence the conformation of the bicyclic system.

A study on the reactions of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one has shown that the reduction of each epimer leads to the same product mixture, with a high predominance of the 8-endo-methyl compound. In contrast, the introduction of a 6-methoxy or 6-methyl substituent was found to favor the 8-exo configuration in Wittig olefination reactions.

Advanced Synthetic Methodologies for Bicyclo 4.2.0 Octan 7 One and Its Analogues

Cycloaddition Reactions: Cornerstone Strategies for Bicyclo[4.2.0]octane Construction

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are fundamental to the synthesis of the bicyclo[4.2.0]octane core. Both [2+2] and [4+2] cycloadditions have been successfully employed to create the fused four- and six-membered ring system.

The [2+2]-cycloaddition, a reaction that forms a four-membered ring from two components each contributing two atoms, is a direct and widely used method for constructing the cyclobutane (B1203170) portion of the bicyclo[4.2.0]octane skeleton.

The reaction of ketenes with alkenes is a classic and effective method for synthesizing cyclobutanones. In the context of bicyclo[4.2.0]octane systems, the cycloaddition of a ketene (B1206846) to a cyclohexene (B86901) derivative provides direct access to the bicyclic core. A notable example is the synthesis of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one from the cycloaddition of chlorocyanoketene to cyclohexene. tandfonline.com The ketene is generated in situ from the thermolysis of 4-azido-3-chloro-5-isopropoxy-2(5H)-furanone. tandfonline.com This intramolecular cycloaddition of ketenes to olefins is a significant method for the preparation of cyclobutanones. orientjchem.org

Reactant 1Reactant 2ProductYield
ChlorocyanoketeneCyclohexene7-chloro-7-cyanobicyclo[4.2.0]octan-8-one73% tandfonline.com

To control the stereochemistry of the resulting bicyclo[4.2.0]octane system, stereoselective [2+2]-cycloaddition methodologies have been developed. One such approach involves the use of chiral allenic ketones and alkenes. These reactions can be promoted by Lewis acids to achieve high levels of stereocontrol. nih.gov This method has proven useful in the synthesis of various bicyclo[4.2.0]octane scaffolds. nih.gov The development of an enantioselective isomerization followed by a stereoselective [2+2]-cycloaddition has enabled access to a range of bicyclo[4.2.0]octanes. nih.govnsf.gov

Allene ComponentAlkene ComponentCatalyst/PromoterKey Feature
Chiral allenic ketone/esterAlkeneLewis AcidStereoselective formation of cyclobutane ring nih.gov
Chiral γ-substituted allenoateAlkeneEtAlCl₂Stereoselective [2+2] cycloaddition nih.gov

Photochemical [2+2]-cycloadditions offer an alternative route to the bicyclo[4.2.0]octane core. nsf.govnih.govaklectures.com These reactions proceed under photochemical conditions, where light provides the energy to overcome the thermal barrier for this type of cycloaddition. aklectures.com The reaction of a cyclohexenone with an alkene under photochemical conditions is a well-established method for forming the bicyclo[4.2.0]octane ring system. acs.org This approach has been explored with a variety of substituted olefins. acs.org The intramolecular version of this reaction is also a powerful tool in organic synthesis.

Reactant 1Reactant 2ConditionProduct Type
2-CyclohexenoneSubstituted OlefinPhotochemicalBicyclo[4.2.0]octanone derivative acs.org

The robustness of the [2+2]-ketene cycloaddition makes it a valuable tool in the total synthesis of complex natural products containing the bicyclo[4.2.0]octane motif.

Kingianins: In the synthesis of Kingianins, a family of complex pentacyclic natural products, a [2+2]-ketene cycloaddition has been utilized as a key step to construct the bicyclo[4.2.0]octane core. researchgate.netacgpubs.org This non-biomimetic approach allows for the rapid assembly of the carbon skeleton. acgpubs.org

Welwitindolinone A Isonitrile: The total synthesis of Welwitindolinone A Isonitrile, an oxindole alkaloid with a unique carbon skeleton, also features a regio- and diastereoselective [2+2]-ketene cycloaddition to establish the bicyclo[4.2.0]octane core. acs.orgnih.govacs.orgscispace.comproquest.com This key step sets the stage for the construction of the densely functionalized spiro-oxindole portion of the molecule. acs.orgacs.org

Natural ProductKey Synthetic StepPrecursors for Bicyclo[4.2.0]octane core
Kingianins[2+2]-Ketene Cycloaddition researchgate.netacgpubs.orgChloro piperonyl ketene and 1,3-cyclohexadiene acgpubs.org
Welwitindolinone A Isonitrile[2+2]-Ketene Cycloaddition acs.orgnih.govacs.orgscispace.comproquest.comDimethylketene and a diene precursor acs.org

The Diels-Alder reaction, a [4+2]-cycloaddition, is another powerful strategy for constructing cyclic systems. While it typically forms a six-membered ring, it can be ingeniously applied to the synthesis of bicyclo[4.2.0]octane scaffolds. For instance, in the synthesis of Kingianin F, a Diels-Alder reaction between a highly reactive cyclobutenone and a diene was employed to construct the bicyclo[4.2.0]octane motif. rsc.orgresearchgate.net This reaction was catalyzed by a chiral oxaborolidinium ion to achieve enantioselectivity. rsc.orgresearchgate.net This demonstrates the versatility of the Diels-Alder reaction in constructing not only simple cyclohexenes but also more complex, strained bicyclic systems. researchgate.netresearchgate.netnih.gov

DieneDienophileCatalystProduct
Diene 413-(methoxycarbonyl)cyclobutenone 40Chiral oxaborolidinium ions (COBI) 42Bicyclo[4.2.0]octane motif 43 rsc.org

Diels-Alder Reactions for Bicyclo[4.2.0]octane Scaffolds

Enantioselective Diels-Alder Reactions Catalyzed by Chiral Oxazaborolidinium Ions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. For the synthesis of bicyclo[4.2.0]octane derivatives, cyclobutenone can act as a highly reactive dienophile. The development of an enantioselective variant of this reaction has been a significant advancement. acs.orgfigshare.com Research has shown that chiral oxazaborolidinium ions, derived from chiral oxazaborolidines and a Lewis acid like aluminum bromide, are effective catalysts for the enantioselective Diels-Alder reaction between 3-alkoxycarbonyl cyclobutenones and various dienes. acs.orgfigshare.com

This method provides access to enantioenriched bicyclo[4.2.0]octane adducts, which are valuable intermediates in the synthesis of complex natural products. For instance, this strategy was a key step in the first total synthesis of (−)-kingianin F. acs.orgfigshare.com The presence of a 3-methoxycarbonyl group on the cyclobutenone dienophile was found to have a notable effect on the stability and reactivity of the molecule during the cycloaddition. acs.orgfigshare.com

Table 1: Chiral Oxazaborolidinium Ion Catalyzed Diels-Alder Reaction

Dienophile Diene Catalyst Yield Enantiomeric Excess (ee)
3-(Methoxycarbonyl)Cyclobutenone 1,3-Butadiene Chiral Oxazaborolidinium Ion High High

Transition-Metal Catalyzed Approaches

Transition-metal catalysis offers a versatile and efficient means to construct complex molecular architectures. Palladium-catalyzed reactions, in particular, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed carbonylation reactions are powerful methods for the direct introduction of a carbonyl group into an organic molecule, providing access to ketones, aldehydes, and carboxylic acid derivatives. mdpi.comunimi.itresearchgate.net These reactions typically involve the oxidative addition of an organic halide or triflate to a palladium(0) complex, followed by CO insertion and subsequent reaction with a nucleophile or a coupling partner. A notable application is the carbonylation of enol triflates, which serves as a method for the one-carbon homologation of ketones to α,β-unsaturated carboxylic acid derivatives. semanticscholar.org

While this methodology is well-established for a variety of substrates, specific literature detailing the direct synthesis of bicyclo[4.2.0]oct-2-en-7-one via palladium-catalyzed carbonylation of a corresponding precursor, such as a vinyl triflate derived from a cyclohexenone, is not extensively documented in readily available research. The direct carbonylation of 1,3-dienes, a related transformation, has been shown to produce adipic acid derivatives rather than bicyclic ketones. nih.gov Therefore, while theoretically plausible, a detailed and optimized protocol for this specific transformation remains an area for further investigation.

Rearrangement-Based Synthetic Pathways

Rearrangement reactions provide an elegant means of accessing complex carbocyclic skeletons from more readily available precursors by orchestrating specific bond-breaking and bond-forming events.

The construction of the bicyclo[4.2.0]octanone skeleton is frequently achieved through photochemical [2+2] cycloaddition reactions. smolecule.comacs.org This reaction involves the light-induced cycloaddition of a cyclohexenone with an alkene, effectively rearranging the π-systems to form the fused four- and six-membered rings. This method is one of the most efficient and widely used strategies for accessing this framework. smolecule.com The diastereoselectivity of the reaction is a key feature, often controlled by the orbital overlap requirements of the excited state, leading to specific stereochemical outcomes. smolecule.com

For example, the photochemical cycloaddition of 3,5,5-trimethylcyclohex-2-en-1-one with ethylene proceeds in high yield to give the corresponding substituted bicyclo[4.2.0]octan-2-one. smolecule.com Another relevant rearrangement involves a 1,3-acyl shift. The irradiation of bicyclo[2.2.2]oct-5-ene-2,3-diones quantitatively yields bicyclo[4.2.0]oct-2-ene-7,8-diones, which are direct precursors to the target ring system. researchgate.net

Table 2: Synthesis of Bicyclo[4.2.0]octanones via Photochemical [2+2] Cycloaddition

Enone Precursor Alkene Product Yield
3,5,5-Trimethylcyclohex-2-en-1-one Ethylene Substituted bicyclo[4.2.0]octan-2-one 85%

Ring expansion and cycloisomerization reactions that leverage strain release in small rings are a modern and powerful strategy for synthesizing more complex frameworks. A notable example is the gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes that bear a cyclopropylidene moiety. acs.orgfigshare.comnih.gov This methodology provides an efficient route to chiral bicyclo[4.2.0]octadienes. acs.org The reaction proceeds via the activation of the alkyne by the gold catalyst, which initiates a cascade that includes the cleavage of the cyclopropane (B1198618) ring and the formation of the new fused-ring system, often creating a quaternary all-carbon stereocenter with high enantioselectivity. acs.orgresearchgate.net

Table 3: Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization

Substrate Catalyst System Product Yield Enantiomeric Excess (ee)

Biocatalytic and Microbial Routes to Enantiopure Bicyclo[4.2.0]octan-7-one

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the production of enantiopure compounds. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to esters or lactones with high chemo-, regio-, and enantioselectivity. acs.orgacs.org

This enzymatic process can be applied to the kinetic resolution of racemic this compound and its analogues. rug.nlscispace.com In a kinetic resolution, the BVMO selectively oxidizes one enantiomer of the starting ketone to the corresponding lactone, while leaving the other enantiomer of the ketone unreacted. This allows for the separation of the slow-reacting enantiomer of this compound with high enantiopurity. rug.nl For example, a BVMO from Mycobacterium tuberculosis H37Rv was used in the kinetic resolution of 2-oxathis compound, where after 50% conversion, both the remaining ketone and the lactone product were obtained in enantiopure form. rug.nlscispace.com In other systems, (rac)-bicyclo[4.2.0]octan-7-one has been used in biocatalytic cascades to produce chiral lactones with high enantiomeric excess. acs.org

Table 4: Biocatalytic Kinetic Resolution using Baeyer-Villiger Monooxygenases (BVMOs)

Substrate Biocatalyst Outcome Enantiomeric Purity
(rac)-2-Oxathis compound BVMO from M. tuberculosis H37Rv Kinetic resolution to enantiopure ketone and lactone >99% ee (at 50% conversion)
(rac)-Bicyclo[4.2.0]octan-7-one FMO-E (Flavin-containing monooxygenase) Conversion to (3aS, 7aS) normal lactone 74-89% ee

Enzymatic Resolution for Enantiomerically Enriched Forms

Enzymatic methods offer a powerful approach for obtaining enantiomerically pure bicyclic ketones through kinetic resolution. Baeyer-Villiger monooxygenases (BVMOs) have proven particularly effective in the selective oxidation of racemic this compound analogues.

In one notable study, a BVMO from Mycobacterium tuberculosis H37Rv was expressed in E. coli and utilized as a biocatalyst for the kinetic resolution of racemic 2-oxathis compound. rug.nlcore.ac.uk This enzymatic oxidation proceeded with complete regioselectivity, targeting only one enantiomer of the racemic substrate to yield the corresponding lactone, 3-oxabicyclo[3.3.0]octan-2-one. rug.nlcore.ac.uk After 50% conversion, both the unreacted (+)-(1R,6S)-ketone and the resulting (-)-(1S,6R)-lactone were isolated in enantiopure form. rug.nlcore.ac.uk This biocatalytic approach is of significant interest as the chiral ketone starting material is a key intermediate in the synthesis of prostanoid synthons. scispace.com

The utility of BVMOs is a recurring theme in the synthesis of chiral bicyclic compounds. These enzymes are capable of catalyzing Baeyer-Villiger oxidations, sulfoxidations, and other oxidation reactions with high selectivity. rug.nl The classification of BVMOs, such as the CHMO-type and CPMO-type, often correlates with their stereoselective behavior towards different substrates. rug.nlcore.ac.uk

Table 1: Enzymatic Kinetic Resolution of rac-2-Oxathis compound

Enzyme/BiocatalystSubstrateProducts at 50% ConversionEnantiomeric Purity
BVMO from M. tuberculosis H37Rvrac-2-Oxathis compound(+)-(1R,6S)-2-Oxathis compound (unreacted)Enantiopure
(-)-(1S,6R)-3-Oxabicyclo[3.3.0]octan-2-one (lactone)Enantiopure

Microbial Reduction for High Enantiomeric Purity

Microbial reduction of ketones represents a well-established strategy for producing chiral alcohols with high enantiomeric purity. While direct examples for this compound are specific, extensive research on the closely related bicyclo[3.2.0]hept-2-en-6-one system highlights the potential and methodology of this approach. Various eukaryotic microbial strains have been screened for their ability to reduce racemic bicyclic ketones, demonstrating the broad applicability of this technique. mdpi.com

For instance, the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using different microbial cultures yields corresponding alcohols with varying degrees of stereoselectivity. The configuration of the resulting alcohols is often predicted by Prelog's rule for alcohol dehydrogenases. mdpi.com The enantiomeric purity of the products is highly dependent on the specific microbial strain employed. This method can be part of a chemoenzymatic strategy for synthesizing complex molecules like prostaglandins. mdpi.com

In some cases, reductase activity from the host strain, such as E. coli, can act on substrates prior to other enzymatic transformations. For example, unsaturated ketones have been observed to be reduced to saturated ketones by E. coli reductases before being oxidized by a co-expressed monooxygenase. acs.org

Table 2: Representative Microbial Reduction of a Bicyclic Ketone Analogue ((rac)-bicyclo[3.2.0]hept-2-en-6-one)

Microbial StrainProductsEnantiomeric Purity of Alcohols
Aspergillus niger(6S)-endo- and (6S)-exo-alcohols88% (endo), 84% (exo)
Mortierella isabellina(6S)-endo- and (6S)-exo-alcoholsHigh
Curvularia lunata(6R)-endo- and (6R)-exo-alcoholsHigh

Other Directed Synthetic Strategies

Beyond enzymatic methods, several directed chemical strategies have been developed to synthesize and functionalize the bicyclo[4.2.0]octane core. These include carbenoid methodologies, enolate reactions, and dehalogenation/olefination sequences.

Carbenoid Methodologies for Spiro-Bicyclo[4.2.0]octane Systems

Carbenoid chemistry provides a route to complex polycyclic systems. A spiro-bicyclo[4.2.0]octane derivative has been synthesized using a strategy involving the addition of dichlorocarbene. researcher.life The synthesis began with the reaction of bicyclo[3.2.0]hept-2-en-6-one with ethylene glycol to form Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- Current time information in Le Flore County, US.rsc.orgdioxolane]. researcher.life

The addition of dichlorocarbene to this spiro compound yielded 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.02,4]octane]. researcher.life This dichlorinated product serves as a precursor for allenes via the Doering-Moore-Skatebol reaction. Treatment with methyl lithium (MeLi) generates a carbenoid intermediate that rearranges to form the target allene, spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- Current time information in Le Flore County, US.rsc.orgdioxolane], which was subsequently trapped with 1,3-diphenylisobenzofuran. researcher.life

Enolate Reactions and their Application in Bicyclo[4.2.0]octan-1-ol Synthesis

The reaction of ketone enolates with suitable electrophiles is a fundamental carbon-carbon bond-forming strategy that has been successfully applied to the synthesis of the bicyclo[4.2.0]octane framework. Specifically, the lithium enolate of cyclohexanone reacts with (±)-phenyl vinyl sulfoxide to construct sulfinylbicyclo[4.2.0]octan-1-ols. rsc.orgacs.orgmurdoch.edu.au

The outcome of this reaction is highly dependent on conditions such as temperature and enolate concentration. rsc.orgmurdoch.edu.au By maintaining the reaction temperature at -10 °C and an enolate concentration of 0.085 M, the formation of bicyclooctanol products can be favored over simple monoalkylation, achieving a ratio of 95:5 and a yield of 75%. rsc.orgmurdoch.edu.au The resulting sulfinylbicyclo[4.2.0]octanols can be further characterized after oxidation to the corresponding sulfones. rsc.org This methodology has also been extended to substituted ketones, such as 2-methylcyclohexan-1-one, to generate novel methyl-substituted bicyclo[4.2.0]octan-1-ols. core.ac.uk

Table 3: Effect of Reaction Conditions on the Synthesis of Bicyclo[4.2.0]octan-1-ols via Enolate Reaction

TemperatureEnolate ConcentrationMajor Product(s)Yield of Bicyclooctanols
-78 °C to -30 °CNot specifiedMixture of bicyclooctanols and monoalkylated sulfoxideVariable
-10 °C0.085 MBicyclo[4.2.0]octan-1-ols75%
> -10 °C0.17 MMonoalkylated sulfoxideDecreased

Dehalogenation and Wittig Olefination for Specific this compound Derivatives

The functionalization of the this compound skeleton can be achieved through a sequence of dehalogenation and olefination reactions. This approach allows for the introduction of exocyclic double bonds at specific positions.

For example, the reduction of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one epimers with a zinc/copper couple results in dehalogenation to give the 8-endo-methyl compound as the major product (95%). researchgate.net Similarly, a dechlorination at C7 of a bicyclo[4.2.0]octane derivative has been accomplished using activated zinc, TMEDA, and acetic acid to yield the corresponding cyclobutanone (B123998). acgpubs.org

The resulting ketones are then subjected to Wittig olefination to introduce an alkylidene group. The Wittig reaction of an 8-methyl ketone derivative gives the corresponding 8-endo-methyl olefin exclusively. researchgate.net In another example, the Wittig reaction on a 7-methyl cyclobutanone derivative yielded the expected 7-methylene product as a mixture of Z/E isomers. acgpubs.org These sequences provide a reliable method for creating specific unsaturated derivatives of the bicyclo[4.2.0]octane system.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Bicyclo[4.2.0]octan-7-one. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound displays a complex set of signals due to the rigid, strained nature of the fused ring system. The chemical shifts and coupling constants are highly dependent on the stereochemistry of the ring fusion (cis or trans).

In related bicyclo[4.2.0]octane systems, the bridgehead protons (H-1 and H-6) typically resonate as complex multiplets. The protons on the four-membered ring (C8-H₂), adjacent to the carbonyl group, are diastereotopic and appear as distinct signals. The geminal coupling constant between these protons is a key diagnostic feature for determining the ring fusion stereochemistry, with values around 18 Hz observed in cis-fused systems and approximately 15 Hz in the more strained trans-fused isomers. arkat-usa.org The remaining methylene (B1212753) protons of the six-membered ring (C2, C3, C4, C5) produce a series of overlapping multiplets in the aliphatic region of the spectrum.

Table 1: Representative ¹H NMR Data for Protons in Bicyclo[4.2.0]octanone Derivatives

Proton PositionExpected Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
C8-H₂ (adjacent to C=O)2.0 - 2.5²J ≈ 15-18
H-1, H-6 (Bridgehead)2.5 - 2.7³J ≈ 4-10
C2-H₂, C3-H₂, C4-H₂, C5-H₂1.4 - 2.1-

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The most notable signal in the spectrum of this compound is the carbonyl carbon (C7). Its chemical shift is highly sensitive to the strain of the four-membered ring and the stereochemistry of the ring junction. For cis-fused this compound derivatives, the carbonyl carbon signal appears significantly downfield, typically in the range of 207-209 ppm. arkat-usa.org In contrast, the increased strain in trans-fused isomers shifts this signal upfield to approximately 198 ppm. arkat-usa.org The bridgehead carbons (C1 and C6) and the methylene carbons of the six-membered and four-membered rings resonate in the aliphatic region of the spectrum. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Systems

Carbon PositionExpected Chemical Shift (δ, ppm)
C7 (C=O, cis-fused)207 - 209
C7 (C=O, trans-fused)~198
C1, C6 (Bridgehead)35 - 57
C8 (CH₂)33 - 50
C2, C3, C4, C5 (CH₂)20 - 45

Application of Two-Dimensional NMR Techniques

Due to the spectral complexity, two-dimensional (2D) NMR techniques are essential for the complete and accurate assignment of the ¹H and ¹³C NMR spectra. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed in the structural analysis of bicyclo[4.2.0]octane derivatives. arkat-usa.orgresearchgate.netnih.gov

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons throughout the bicyclic framework.

HSQC spectra correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of carbon resonances.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption is the carbonyl (C=O) stretching vibration. The frequency of this absorption is sensitive to ring strain. chemicalforums.com

The carbonyl group within the four-membered cyclobutanone (B123998) ring is subject to significant angle strain, which causes the C=O stretching frequency to be higher than that of acyclic or six-membered ring ketones (which typically appear around 1715 cm⁻¹). chemicalforums.com For cyclobutanone itself, the absorption is at 1775 cm⁻¹. chemicalforums.com In this compound systems, this characteristic high-frequency absorption is typically observed in the range of 1770-1780 cm⁻¹ . udel.edu Other expected absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
C=O (strained ketone)Stretch1770 - 1780
C-H (sp³ hybridized)Stretch2850 - 3000
-CH₂-Scissoring~1450

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₈H₁₂O, corresponding to a molecular weight of approximately 124.18 g/mol . nih.gov

The fragmentation of cyclic ketones in mass spectrometry is often initiated by cleavage of the bond alpha to the carbonyl group. whitman.edujove.com For bicyclic ketones, this can lead to complex fragmentation pathways. Common fragmentation mechanisms for ketones include α-cleavage and McLafferty rearrangements, although the latter requires a sufficiently long and flexible side chain with a γ-hydrogen, which is not a primary pathway for the parent bicyclic structure itself. whitman.eduwikipedia.org The rigid structure of this compound would likely lead to characteristic fragmentation patterns involving ring-opening or the loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₁₂O), the calculated exact mass is 124.088815 Da . nih.gov The experimental measurement of a mass value consistent with this calculated mass by HRMS serves as definitive confirmation of the compound's elemental composition, a critical step in its characterization. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Resolution Assessment (e.g., HPLC)

The separation of enantiomers is critical for the characterization of chiral molecules like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for resolving racemic mixtures and assessing enantiomeric purity. nih.govcsfarmacie.cz The principle of this method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. researchgate.net

For bicyclic systems structurally related to this compound, such as bicyclic β-lactams, cyclodextrin-based CSPs have proven effective. researchgate.net For instance, the enantiomeric separation of cis-7-azabicyclo[4.2.0]octan-8-one, an analogue of the target compound, has been successfully achieved. Studies have shown that a dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrin column can resolve numerous bicyclic β-lactams, typically employing a reversed-phase separation mode. researchgate.net The mobile phase composition, including the type and concentration of organic modifiers like methanol (B129727) or acetonitrile, is a crucial parameter that is optimized to achieve baseline separation. researchgate.net

The general applicability of chiral HPLC for separating optical isomers of complex bicyclic compounds is well-established, with columns such as those based on polysaccharide derivatives (e.g., Chiracel OD) being widely used. google.com The selection of the appropriate CSP and mobile phase is often determined through screening processes to maximize the separation of the specific enantiomers . mdpi.com

Table 1: HPLC Enantioseparation Data for a this compound Analogue
AnalyteChiral Stationary Phase (CSP)Separation ModeResult
cis-7-Azabicyclo[4.2.0]octan-8-oneDimethylphenyl carbamate functionalized β-cyclodextrin (Cyclobond I 2000 DMP)Reversed PhasePartial Separation Achieved researchgate.net

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute and relative stereochemistry of chiral centers within molecules like this compound. smolecule.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is often impossible to determine by spectroscopic methods alone, especially in strained bicyclic systems. smolecule.comiucr.org

The structural analysis of derivatives of this compound has been successfully performed using X-ray diffraction. For example, the crystal structure of [(1R,3R,4R,5R,6S)-4,5-bis(acetyloxy)-7-oxo-2-oxabicyclo[4.2.0]octan-3-yl]methyl acetate, a carbohydrate derivative containing the this compound core, was elucidated to establish the absolute configurations of its stereocenters. iucr.org The ring strain introduced by the fused four-membered ring causes significant distortion from ideal conformations, a detail that was precisely characterized by this method. iucr.org

In another study, the configuration of a different bicyclo[4.2.0]octane derivative was examined, confirming a cis-fused ring system. The crystal structure was determined by direct methods and refined to provide detailed geometric parameters. researchgate.net Such analyses are crucial for understanding the stereochemical outcomes of synthetic reactions that produce these bicyclic frameworks.

Table 2: Example Crystallographic Data for a Bicyclo[4.2.0]octane Derivative
ParameterValueSource
Compound1-morpholino-4-t-butylcyclohexene reaction product researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP21/n researchgate.net
a (Å)13.01(1) researchgate.net
b (Å)14.06(1) researchgate.net
c (Å)12.61(1) researchgate.net
β (°)103.4 researchgate.net
Key FindingConfirms cis-fusion of the cyclohexane (B81311) and cyclobutane (B1203170) rings. researchgate.net

Advanced Synthetic Utility and Applications of Bicyclo 4.2.0 Octan 7 One Scaffolds

Role as Key Intermediates in Complex Natural Product Total Synthesis

The strategic incorporation of the bicyclo[4.2.0]octan-7-one scaffold has enabled the successful total synthesis of numerous biologically significant natural products. Its utility as a versatile building block stems from the ability to undergo a variety of stereocontrolled transformations, including ring expansions, fragmentations, and functional group interconversions, to generate intricate polycyclic systems.

The kingianins, a family of pentacyclic polyketides isolated from the bark of Endiandra kingiana, exhibit potent inhibitory activity against anti-apoptotic proteins and α-glucosidase. researchgate.net Their complex molecular architecture, which features a core bicyclo[4.2.0]octane motif, has presented a formidable challenge to synthetic chemists. This compound derivatives have emerged as crucial precursors in both biomimetic and non-biomimetic approaches to the total synthesis of kingianins. figshare.comorganic-chemistry.org

One prominent strategy involves the use of [2+2] ketene (B1206846) cycloaddition reactions to construct the bicyclo[4.2.0]octane core at an early stage of the synthesis. researchgate.netorganic-chemistry.org This approach allows for the rapid assembly of the carbon skeleton, setting the stage for subsequent elaborations to achieve the final natural product. researchgate.net For instance, the total synthesis of kingianin F has been accomplished utilizing a Diels-Alder reaction with a cyclobutenone dienophile to generate the key bicyclo[4.2.0]octane intermediate. acs.org The versatility of these synthetic routes also opens avenues for the preparation of various kingianin analogues for further biological evaluation. figshare.comnih.gov

Table 1: Synthetic Approaches to Kingianins Utilizing Bicyclo[4.2.0]octane Precursors

Synthetic Approach Key Reaction Bicyclo[4.2.0]octane Role Target Molecule(s)
Non-biomimetic [2+2] Ketene Cycloaddition Core scaffold formation Kingianins and analogues
Non-biomimetic Diels-Alder Reaction Key intermediate Kingianin F

The bicyclo[4.2.0]octane framework is also a key structural element in the synthesis of endiandric acids and benzocyclobutenes. An enantioselective isomerization coupled with a stereoselective [2+2] cycloaddition has been developed to access a variety of chiral bicyclo[4.2.0]octane scaffolds. These intermediates can be readily functionalized to produce enantiomerically enriched benzocyclobutenes and key precursors for the total synthesis of endiandric acids. acs.orgnih.gov

Furthermore, a palladium-catalyzed diastereoselective hydrogenation of benzocyclobutene derivatives provides a direct route to bicyclo[4.2.0]octane scaffolds bearing multiple stereocenters. figshare.com The synthesis of endiandric acid J and beilcyclone A has been achieved through a strategy that rapidly constructs an advanced bicyclo[4.2.0]octadiene aldehyde intermediate, which then undergoes further transformations to yield the final natural products. researchgate.netorganic-chemistry.org

Scillascillin-type homoisoflavonoids are a unique class of spiro-flavonoids characterized by a spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one core structure. acs.orgacs.org The synthesis of these intricate molecules relies on the preparation of a key benzocyclobutene intermediate, which is a derivative of the bicyclo[4.2.0]octane system. csic.es

The first asymmetric synthesis of a scillascillin-type homoisoflavonoid highlights a strategy centered on the asymmetric synthesis of the benzocyclobutene core. csic.esresearcher.life This approach underscores the importance of the bicyclo[4.2.0]octane framework as the foundational element upon which the spirocyclic flavonoid structure is built. Biosynthetic studies also suggest that these compounds arise from a chalcone (B49325) precursor which can be converted into diverse structures including the benzocyclobutene-containing scillascillins. jst.go.jp

The construction of the eight-membered rings found in many cyclooctanoid and marine diterpenoid natural products represents a significant synthetic challenge. This compound and its derivatives have proven to be valuable starting materials for accessing these medium-sized rings through ring expansion and fragmentation strategies. nih.govresearchgate.net

A "temporary-bridge" approach to cyclooctanoids commences with the alkylation of this compound, followed by a ring expansion to a bicyclo[4.3.0]nonanone. Subsequent ring-closing metathesis furnishes a bicyclo[4.2.1]nonane system, which can then undergo fragmentation of the one-carbon bridge to yield the desired cyclooctanoid core. nih.gov This strategy has been successfully applied to the stereoselective synthesis of functionalized cyclooctanes. Additionally, the fragmentation of bicyclo[4.2.0]octane systems is a recognized and effective method for the synthesis of marine sesquiterpenes containing an eight-membered ring, such as precapnelladiene, dactylol, and poitediol. researchgate.net

Solanoeclepin A, a potent hatching stimulus for the potato cyst nematode, possesses a highly complex and strained heptacyclic structure. The DEFG ring system of this natural product incorporates a cyclobutane (B1203170) ring (D-ring) fused to a five-membered ring (E-ring) and a six-membered ring (F-ring), forming a bicyclo[4.2.0]octane substructure. The asymmetric synthesis of this intricate framework has been a major focus of synthetic efforts towards the total synthesis of solanoeclepin A.

While the total syntheses of solanoeclepin A have employed various sophisticated methods to construct the cyclobutane D-ring, such as radical cyclizations and intramolecular photocycloadditions, the bicyclo[4.2.0]octane motif is a central feature of the target's architecture. The enolate chemistry of bicyclo[4.2.0]octan-7-ones has been studied, and this class of compounds is cited in the context of the asymmetric synthesis of the DEFG rings of solanoeclepin A, suggesting the relevance of this scaffold in developing synthetic strategies towards this complex target.

Contributions to Novel Methodological Development in Organic Synthesis

The unique reactivity of the strained this compound system has not only been instrumental in the synthesis of complex natural products but has also spurred the development of novel synthetic methodologies. The exploration of the chemistry of this scaffold has led to a deeper understanding of ring-strain-driven reactions and has provided new tools for the construction of challenging molecular architectures.

The development of stereoselective methods for the synthesis of bicyclo[4.2.0]octanes, such as enantioselective isomerization/[2+2] cycloaddition cascades, has provided access to a wide range of chiral building blocks. nih.gov These building blocks have, in turn, been utilized in the development of new synthetic routes to other important molecular motifs.

Furthermore, the study of fragmentation and ring-expansion reactions of this compound derivatives has led to the establishment of reliable protocols for the synthesis of medium-sized rings, which are notoriously difficult to prepare. nih.govresearchgate.net The "temporary-bridge" strategy for the synthesis of cyclooctanoids is a prime example of how the predictable reactivity of the bicyclo[4.2.0]octane core can be harnessed to achieve otherwise challenging transformations. nih.gov These methodological advancements, born from the study of this compound chemistry, have enriched the toolbox of synthetic organic chemists and have paved the way for the synthesis of a broader range of complex molecules.

Development of Asymmetric Synthetic Strategies Utilizing this compound Motifs

The synthesis of enantiomerically pure compounds containing the this compound framework is of significant interest due to the prevalence of this structural motif in complex natural products. Researchers have developed several asymmetric strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalytic methods, to control the stereochemistry during the formation of this bicyclic system.

One effective approach involves the use of chiral auxiliaries. For instance, an enantioselective synthesis of a cyclobutanone (B123998), a key precursor to the this compound core, has been achieved using a keteniminium salt derived from L-proline as a chiral auxiliary. The reaction with cyclopentene, followed by hydrolysis, yields the corresponding cyclobutanone with excellent enantioselectivity (>97% ee) acs.org. Similarly, ω-unsaturated amides derived from chiral pyrrolidines, such as 2,5-dimethylpyrrolidine, can be converted into keteniminium salts that undergo intramolecular [2+2] cycloaddition to produce chiral cyclobutanones with high facial selectivity thieme-connect.de.

Catalytic asymmetric methods provide a more atom-economical route. The enantioselective Diels-Alder reaction of cyclobutenones with various dienes, catalyzed by a chiral oxazaborolidinium ion (COBI), has been reported for accessing bicyclo[4.2.0]octane derivatives thieme-connect.de. Gold(I) catalysis has also been employed in the ring expansion of 1,5-enynes containing a cyclopropane (B1198618) unit to furnish bicyclo[4.2.0]octane skeletons with moderate enantioselectivities scispace.com.

Kinetic resolution of the racemic ketone is another powerful strategy. The Baeyer-Villiger oxidation of racemic this compound using a chiral Zirconium(salen) complex as a catalyst demonstrates high selectivity. nih.gov The fast-reacting enantiomer is converted exclusively to the corresponding "normal" lactone, while the slow-reacting enantiomer is recovered, allowing for the separation of enantiomers nih.gov.

Biocatalysis offers a green and highly selective alternative. In a "double-smart cosubstrate" convergent biocatalytic cascade, (rac)-bicyclo[4.2.0]octan-7-one was used with a Baeyer-Villiger monooxygenase (BVMO) and an alcohol dehydrogenase (ADH). This system produced a mixture of two chiral regioisomeric lactones with high enantiomeric excesses (74–89% ee and >99% ee, respectively), demonstrating the power of enzymes in resolving this class of ketones nih.gov.

MethodCatalyst / AuxiliarySubstrate TypeKey TransformationEnantioselectivity (ee)
Chiral AuxiliaryL-proline derivativeKeteniminium salt + Cyclopentene[2+2] Cycloaddition>97%
Chiral CatalystChiral Oxazaborolidinium Ion (COBI)Cyclobutenone + DieneDiels-Alder ReactionHigh (not specified)
Catalytic Kinetic ResolutionChiral Zr(salen) complex(rac)-Bicyclo[4.2.0]octan-7-oneBaeyer-Villiger OxidationHigh (separates enantiomers)
BiocatalysisBaeyer-Villiger Monooxygenase (BVMO)(rac)-Bicyclo[4.2.0]octan-7-oneBaeyer-Villiger Oxidation74-89% and >99%

Exploration of Strain Release in Synthesis of New Ring Systems

The inherent ring strain of the bicyclo[4.2.0]octane framework, arising from the fusion of a cyclobutane ring to a cyclohexane (B81311) ring, is a significant thermodynamic driving force that can be harnessed for the synthesis of more complex or alternative ring systems. This strain energy, estimated to be around 30–40 kcal/mol for related bicyclo[4.2.0]octene systems, facilitates a variety of rearrangement and ring-expansion reactions .

One prominent application of strain release is in thermal electrocyclic reactions. The parent cis-bicyclo[4.2.0]oct-7-ene, for example, undergoes a thermal disrotatory ring opening to form cis,cis-1,3-cyclooctadiene, demonstrating a classic conversion of the strained bicyclic system into a larger, more stable monocyclic eight-membered ring researchgate.net.

Functionalized this compound derivatives serve as versatile precursors for skeletal rearrangements. For instance, 8-vinylbicyclo[4.2.0]oct-2-en-7-ones, formed via a [2+2] cycloaddition, can be thermally rearranged into bicyclo[4.2.2]deca-3,7-dien-2-ones thieme-connect.de. This transformation represents an expansion of the six-membered ring by incorporating two carbons from the vinyl-substituted cyclobutanone ring.

Acid-catalyzed rearrangements have also been explored. Treatment of 7-oxiranylbicyclo[4.2.0]octan-7-ol derivatives with a Lewis acid like boron(III) fluoride (B91410) etherate triggers a regio- and stereoselective rearrangement. ugent.be The strain from both the cyclobutane and the epoxide ring drives a selective migration of a bridgehead carbon, resulting in a ring expansion to form bicyclo[4.3.0]nonan-8-ones, which contain a fused cyclopentane-cyclohexane ring system ugent.be. Similarly, subjecting 7-(1-methylethylidene)bicyclo[4.2.0]octane to HBr in acetic acid can induce a ring expansion to yield bicyclo[4.3.0]nonane derivatives researchgate.netarkat-usa.org.

Furthermore, highly strained intermediates derived from bicyclo[4.2.0]octane precursors can lead to novel structures. Tricyclo[4.2.0.0¹⁵]octan-8-ones, prepared from bicyclo[4.2.0]oct-2-en-7-ol, are exceptionally strained ketones that react readily with various nucleophiles. This reaction proceeds via cleavage of the internal C1-C5 bond, leading to the formation of polysubstituted bicyclo[3.3.0]octan-2-ones, effectively transforming the fused 6-4 system into a fused 5-5 ring system rsc.org.

Potential in Material Science via Strain Engineering for Novel Polymers

The significant strain energy stored within the bicyclo[4.2.0]octane scaffold makes it an attractive monomer or functional unit for the development of advanced polymers through strain engineering. This approach utilizes the controlled release of ring strain to drive polymerization or to impart novel functions to materials.

A key application is in Ring-Opening Metathesis Polymerization (ROMP). Derivatives such as methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate have been successfully used as monomers in alternating ROMP (AROMP) with less strained olefins like cyclohexene (B86901) scispace.comnih.gov. The high strain of the bicyclo[4.2.0]octene monomer provides the thermodynamic driving force for the polymerization, leading to the formation of completely linear, alternating copolymers with low dispersity scispace.comnih.gov. This method allows for the creation of novel polymer backbones with precisely alternating functionality, which is difficult to achieve with other polymerization techniques scispace.com. The functionality of the monomer can be varied, with carboxamide, carboxynitrile, and carboxaldehyde derivatives also serving as viable substrates for AROMP, enabling the synthesis of a diverse range of functional materials acs.orgnih.gov.

Another innovative application is the use of the bicyclo[4.2.0]octane unit as a mechanophore—a mechanically responsive chemical group—within a polymer chain nih.gov. When polymers containing these units are subjected to mechanical force, such as from ultrasound, the strain is focused on the fused cyclobutane ring. This targeted stress induces a mechanochemical [2+2] cycloreversion, opening the ring nih.gov. This ring-opening process can transform a destructive mechanical force into a constructive chemical reaction. For example, the resulting α,β-unsaturated esters can react with thiols via conjugate addition, leading to the formation of cross-linked polymer networks or functionalized copolymers. This concept holds promise for creating stress-responsive, damage-reporting, or self-healing materials nih.gov.

Furthermore, the benzocyclobutene (BCB) moiety, which is a bicyclo[4.2.0]octa-1,3,5-triene, is widely used in high-performance polymers for the microelectronics industry mdpi.commdpi.com. When heated above 200 °C, the strained four-membered ring of the BCB unit opens to form a highly reactive o-xylylene (B1219910) intermediate. This intermediate can then undergo cycloaddition reactions with itself or other reactive groups, leading to extensive crosslinking of the polymer matrix. The resulting BCB-crosslinked polymers exhibit exceptional thermal stability and high glass transition temperatures, making them valuable as dielectric materials and thermosets mdpi.commdpi.com.

Computational and Theoretical Investigations of Bicyclo 4.2.0 Octan 7 One

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become a cornerstone for studying reaction mechanisms. These methods provide a detailed understanding of the potential energy surface, allowing for the characterization of reactants, products, intermediates, and transition states.

The Baeyer-Villiger oxidation of cyclic ketones to lactones is a reaction of significant synthetic importance. researchgate.net DFT studies have been performed on the reaction of Bicyclo[4.2.0]octan-7-one with hydrogen peroxide to understand its mechanism and regioselectivity. researchgate.net This oxidation involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. researchgate.net Computational modeling of this process helps to predict which regioisomeric lactone product will be favored. researchgate.net

The reaction proceeds through the formation of a Criegee intermediate, and the subsequent migration of one of the alpha-carbons determines the final lactone product. Theoretical studies analyze the different possible migratory pathways to determine the most favorable route. A DFT study on the Baeyer-Villiger reaction of this compound found that specific regioisomeric pathways are preferred, leading to a regioselective outcome. researchgate.net These computational approaches are frequently used to model reaction pathways and predict their outcomes.

The transition state (TS) is a critical point on the reaction coordinate, and its geometry provides significant insight into the mechanism of a reaction. For the Baeyer-Villiger oxidation of this compound with hydrogen peroxide, DFT calculations have been used to optimize the structures of the transition states for the different regioisomeric pathways. researchgate.net

Analysis of the TS geometries reveals the extent of bond formation and bond breaking. For instance, in the transition states for the reaction with hydrogen peroxide, the lengths of the forming O-H and O-C bonds have been calculated. researchgate.net These geometric parameters can indicate an asynchronous bond formation process. researchgate.net

Transition StateForming O-H Bond Length (Å)Forming O-C Bond Length (Å)
TS-1 2.4801.887
TS-2 2.4812.411
TS-3 2.4831.875
TS-4 1.9161.898

Table 1: Calculated bond lengths in the transition state geometries for the Baeyer-Villiger reaction of this compound and a related ketone with hydrogen peroxide. Data sourced from a DFT/6-31G(d) level study. researchgate.net

By calculating the energies of reactants, transition states, and products, DFT can be used to determine key thermodynamic and kinetic parameters. The Gibbs free energy profile (ΔG) for the Baeyer-Villiger reaction of this compound has been analyzed to understand product favorability. researchgate.net

Molecular Modeling and Strain Energy Analysis

Bicyclic systems like this compound possess inherent ring strain due to the fusion of the cyclobutane (B1203170) and cyclohexane (B81311) rings. This strain, which arises from deviations from ideal bond angles, is a significant factor in the molecule's reactivity.

Molecular modeling can be used to estimate this strain energy. For the related compound cis-Bicyclo[4.2.0]oct-7-ene, the strain energy has been estimated to be around 30–40 kcal/mol. This stored energy can act as a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, as these transformations can release the strain. The unique three-dimensional structure and conformational preferences of Bicyclo[4.2.0]octane derivatives are also active areas of computational study.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful experimental and computational tool for investigating reaction mechanisms. It measures the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium).

While specific KIE studies on this compound are not widely reported, research on the closely related analogue, cis-Bicyclo[4.2.0]oct-7-ene, provides valuable mechanistic insight applicable to the bicyclic framework. iitd.ac.innih.gov The thermal isomerization of cis-Bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been investigated using deuterium (B1214612) KIE studies to distinguish between possible mechanistic pathways. iitd.ac.innih.gov

The study measured the KIE for the isomerization of deuterated analogues. The small observed KIE values ruled out mechanisms involving a researchgate.net hydrogen shift, which would be expected to show a much larger primary isotope effect. iitd.ac.innih.gov Instead, the results supported a direct disrotatory ring-opening mechanism. iitd.ac.innih.gov High-level computational studies of this reaction have confirmed that the calculated KIE values are in good agreement with the experimental data for a conrotatory ring-opening pathway followed by isomerization. nih.govresearchgate.net

Deuterated SubstrateTemperature (°C)Experimental kH/kDkH/kD (per D)
2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene2501.171.04
7,8-d₂-bicyclo[4.2.0]oct-7-ene2381.201.10

Table 2: Experimental deuterium kinetic isotope effects for the thermal isomerization of cis-Bicyclo[4.2.0]oct-7-ene. iitd.ac.innih.gov

Future Research Directions and Perspectives on Bicyclo 4.2.0 Octan 7 One

Development of Novel and More Efficient Synthetic Routes

Future efforts will likely concentrate on the following areas:

Catalytic Asymmetric Synthesis: A primary objective is the development of catalytic and highly stereoselective methods to access enantiomerically pure bicyclo[4.2.0]octane derivatives. Building on work that has demonstrated enantioselective isomerization followed by stereoselective [2+2] cycloadditions, new chiral catalysts could provide more direct and efficient routes, minimizing the need for chiral resolution or auxiliaries. researchgate.net

Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Exploring enzymatic pathways, for instance, using biocatalysts for key cycloaddition or functionalization steps, could lead to highly efficient and environmentally benign syntheses of bicyclo[4.2.0]octan-7-one and its analogs.

Novel Cycloaddition Strategies: Research into new types of cycloaddition reactions or the optimization of existing ones is crucial. This includes exploring different ketene (B1206846) precursors, developing novel photochemical methods, and investigating transition-metal-catalyzed pathways that could offer improved yields, regioselectivity, and stereocontrol under milder reaction conditions. smolecule.com

Synthetic StrategyKey FeaturesPotential Improvements
[2+2] Ketene Cycloaddition Versatile and widely used for core structure formation. researchgate.netresearchgate.netDevelopment of new catalysts for improved stereocontrol and efficiency.
Photochemical [2+2] Cycloaddition Efficient route from cyclohexenones and alkenes. smolecule.comExploring novel photosensitizers and reaction conditions to enhance substrate scope and reduce side products.
Multi-step Synthesis Starts from simple, readily available materials like cyclohexanone. acs.orgStreamlining the process into one-pot or tandem reactions to increase overall yield and reduce purification steps.
Asymmetric Catalysis Enables access to specific enantiomers, crucial for biological applications. researchgate.netresearchgate.netDiscovery of more robust and versatile chiral catalysts that can be applied to a wider range of substrates.

Exploration of Undiscovered Reactivity Patterns and Transformations

The inherent ring strain of the this compound skeleton imparts unique reactivity that is yet to be fully harnessed. While foundational reactions like enolate alkylations and Baeyer-Villiger oxidations have been studied, the potential for novel transformations remains vast.

Future research should aim to:

Uncover Novel Rearrangements: The strained bicyclic system is primed for skeletal transformations. oup.com Investigations into acid-catalyzed, base-mediated, or transition-metal-induced rearrangements could lead to the synthesis of other valuable ring systems, such as bicyclo[3.3.0]octanes or bicyclo[4.2.1]nonanes, from this compound precursors. rsc.orgacs.org

Explore Domino and Cascade Reactions: Designing one-pot reactions that form multiple bonds and stereocenters in a single, efficient operation is a major goal of modern organic synthesis. This compound could serve as an ideal substrate for initiating complex cascade sequences, triggered by ring-opening or functional group manipulation.

Biocatalytic Transformations: The enzymatic transformation of this compound presents a significant area for future research. The use of Baeyer-Villiger monooxygenases (BVMOs) has already been shown to produce chiral lactones from this substrate, opening the door for creating valuable, enantiomerically pure building blocks for the synthesis of complex molecules like prostaglandins. mdpi.comnih.gov Further exploration of different enzyme classes could reveal entirely new reaction pathways.

Reaction TypeKnown ExamplesFuture Exploration
Oxidation Baeyer-Villiger oxidation to form lactones. Exploring chemo- and regioselectivity with a wider range of oxidants and catalysts, including enzymatic options. mdpi.com
Enolate Chemistry Alkylation and other carbon-carbon bond-forming reactions. Investigating stereochemical control in enolate reactions to a greater extent and exploring reactions with novel electrophiles.
Rearrangements Skeletal transformations to other bicyclic systems. oup.comSystematic study of reaction conditions (acidic, basic, thermal, photochemical, metal-catalyzed) to control rearrangement pathways.
Ring-Chain Tautomerism Observed in some bicyclo[4.2.0]octane derivatives. researchgate.netInvestigating the factors that control this equilibrium and harnessing it for synthetic purposes.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational studies, particularly using Density Functional Theory (DFT), have already provided critical insights into reaction mechanisms and selectivity.

Future directions in this area include:

Predictive Reaction Modeling: Moving beyond retrospective analysis, the goal is to use computational models to predict the outcomes of unknown reactions. By modeling transition states and reaction pathways, researchers can screen potential reagents and catalysts in silico, saving significant time and resources in the lab. DFT studies have successfully been used to understand the regioselectivity of the Baeyer-Villiger reaction of this compound. imist.maresearchgate.net

Rational Catalyst Design: For the development of novel stereoselective syntheses, computational modeling can be used to design chiral catalysts tailored to the specific steric and electronic properties of this compound and its derivatives.

Machine Learning and AI: Integrating machine learning algorithms with quantum chemical data could lead to powerful predictive tools. These models could be trained on existing reaction data to predict optimal conditions, identify promising substrates for novel transformations, and even propose entirely new synthetic routes.

Design and Synthesis of Highly Functionalized this compound Derivatives for Targeted Applications

The rigid, three-dimensional structure of the bicyclo[4.2.0]octane scaffold makes it an attractive framework for the design of molecules with specific functions. Its presence in complex natural products like the kingianins highlights its biological relevance. researchgate.netresearchgate.net

Key areas for future research include:

Medicinal Chemistry: The bicyclo[4.2.0]octane core is a promising scaffold for drug discovery. Derivatives have been noted for their potential as anti-tumor agents. atlantis-press.com Future work will involve the synthesis of libraries of functionalized derivatives to probe structure-activity relationships (SAR) for various biological targets, potentially leading to new therapeutics for a range of diseases.

Natural Product Synthesis: this compound and its derivatives will continue to be crucial intermediates in the total synthesis of complex natural products. These synthetic endeavors not only provide access to biologically important molecules for further study but also drive the development of new and innovative synthetic strategies.

Materials Science: The unique geometry of this bicyclic ketone can be exploited in materials science. For example, functionalized bicyclo[4.2.0]octene derivatives have been synthesized and used as monomers in alternating ring-opening metathesis polymerization (AROMP), demonstrating their potential for creating advanced polymers with controlled structures. acs.orgnih.govsemanticscholar.org

Q & A

Q. What statistical methods analyze discrepancies between experimental and theoretical data?

  • Methodological Answer : Use chi-square (χ²) tests to compare observed vs. predicted spectroscopic peak intensities. For kinetic data, apply nonlinear regression (e.g., Arrhenius plots) with 95% confidence intervals. Report effect sizes (Cohen’s d) for strain energy differences .

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